molecular formula C13H24N2O2 B566719 tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1239319-82-4

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No. B566719
M. Wt: 240.347
InChI Key: DICPJODHTVCFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the CAS Number: 1239319-82-4 . It has a molecular weight of 240.35 .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate” is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3 .


Physical And Chemical Properties Analysis

“tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

  • Synthesis of Spirocyclic Compounds

    • Application: TBAA has been used in the synthesis of spirocyclic compounds, which are important for the preparation of biologically active heterocyclic compounds.
    • Method: The exact method of synthesis would depend on the specific spirocyclic compound being synthesized. Typically, this involves a series of organic reactions, including condensation, cyclization, and functional group interconversions.
    • Results: The synthesis of spirocyclic compounds can lead to a variety of biologically active heterocyclic compounds.
  • Synthesis of Bifunctional Compounds

    • Application: TBAA has been used in the synthesis of bifunctional compounds, providing access to compounds complementing piperidine ring systems.
    • Method: The synthesis involves efficient synthetic routes to related compounds, which are useful for selective derivation on azetidine and cyclobutane rings.
    • Results: The synthesis of bifunctional compounds can lead to a variety of compounds with potential medicinal applications.
  • Boc Protecting Group Introduction

    • Application: TBAA has been used as a reagent for preparing N-Boc-amino acids, crucial for peptide and protein synthesis.
    • Method: This involves a reaction with amino acids and esters to yield N-Boc-amino acids and esters, without racemization.
    • Results: The introduction of Boc protecting groups allows for selective reactions during peptide synthesis.
  • Conformational Studies of Amino Acids

    • Application: Compounds with structures similar to TBAA have been used in conformational studies of cyclic amino acids.
    • Method: These studies typically involve techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the amino acids.
    • Results: These studies can provide insights into the structural properties of cyclic amino acids, which play a crucial role in the development of biologically active compounds.
  • Synthesis and Structural Analysis

    • Application: TBAA has been used in the synthesis and structural analysis of complex organic compounds.
    • Method: The synthesis involves a series of organic reactions, and the structural analysis typically involves techniques such as X-ray crystallography or NMR spectroscopy.
    • Results: The synthesis and structural analysis of complex organic compounds can lead to a better understanding of their properties and potential applications.
  • Synthesis of RET Kinase Inhibitors

    • Application: TBAA has been used as a reagent in the synthesis of RET kinase inhibitors .
    • Method: The exact method of synthesis would depend on the specific RET kinase inhibitor being synthesized. Typically, this involves a series of organic reactions .
    • Results: The synthesis of RET kinase inhibitors can lead to a variety of compounds with potential medicinal applications .
  • Preparation of CDK4/6 Inhibitors

    • Application: TBAA has been used in the preparation of CDK4/6 inhibitors .
    • Method: The synthesis involves efficient synthetic routes to related compounds, which are useful for selective derivation on azetidine and cyclobutane rings .
    • Results: The synthesis of CDK4/6 inhibitors can lead to a variety of compounds with potential medicinal applications .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICPJODHTVCFGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704072
Record name tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate

CAS RN

1239319-82-4
Record name tert-Butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.85 g (8.97 mmol) of Lindlar catalyst (PdCaCO3) are added to a solution of 4.78 g (17.95 mmol) of tert-butyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate, obtained in step 2.1., in 70 mL of ethanol. The reaction medium is placed in a Parr flask under a hydrogen atmosphere (20 psi) at room temperature for 5 hours. The resulting mixture is filtered through Celite and the filtrate is then concentrated under reduced pressure. Water and dichloromethane are added. The aqueous phase is separated out and then extracted three times with dichloromethane, and the combined organic phases are washed with saturated aqueous sodium chloride solution and dried over sodium sulfate. After evaporating off the solvent, 3.62 g of product are obtained in the form of an oil, which is used without further purification in the following step.
Name
tert-butyl 2-azido-7-azaspiro[3.5]nonane-7-carboxylate
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Lindlar catalyst
Quantity
1.85 g
Type
catalyst
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two

Citations

For This Compound
1
Citations
O Rabal, JA Sánchez-Arias… - Journal of medicinal …, 2018 - ACS Publications
Epigenetic regulators that exhibit aberrant enzymatic activities or expression profiles are potential therapeutic targets for cancers. Specifically, enzymes responsible for methylation at …
Number of citations: 23 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.